6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Description
Properties
IUPAC Name |
6-chloro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12(2)13-4-3-5-15(8-13)21-11-16(10-20)24(22,23)18-7-6-14(19)9-17(18)21/h3-9,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUVURQAYARGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazine ring system, chlorination, and introduction of the isopropylphenyl and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exhibit significant anticancer properties. For instance, studies have shown that benzothiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of benzothiazine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act by inhibiting oxidative stress and inflammation in neuronal cells, thereby preserving cognitive functions .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays, suggesting its efficacy against various bacterial strains. The benzothiazine scaffold is recognized for its ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resilience and stability under various environmental conditions.
Photovoltaic Devices
The compound's electronic properties make it suitable for applications in organic photovoltaic devices. Research indicates that incorporating benzothiazine derivatives into organic solar cells can enhance charge transport efficiency and overall device performance .
Case Studies
Mechanism of Action
The mechanism of action of 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
7-Chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (Compound 3f)
- Substituents: Position 3: Isopropylamino (-NH-iPr) Position 7: Chlorine
- Pharmacological Activity :
- Key Difference: The isopropylamino group at position 3 enhances selectivity for pancreatic β-cell K(ATP) channels compared to the 3-methyl analogue (Compound 3a) .
7-Chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (Compound 3a)
- Substituents :
- Position 3: Methyl (-CH3)
- Position 7: Chlorine
- Pharmacological Activity :
Thienothiadiazine Derivatives
6-Chloro-4-(2,2-difluoroethyl)-2,3-dimethyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 24)
- Core Structure: Thieno[3,2-e]-1,2,4-thiadiazine instead of benzothiazine.
- Substituents :
- Position 4: 2,2-Difluoroethyl
- Positions 2 and 3: Methyl groups
- Pharmacological Activity: Exhibits potent K(ATP) channel activation but with higher selectivity for vascular smooth muscle cells over pancreatic β-cells. The thienothiadiazine core reduces metabolic stability compared to benzothiazines .
Halogen-Substituted Analogues
4-(3-Bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- Substituents :
- Position 4: 3-Bromophenyl
- Position 6: Fluorine
- Fluorine at position 6 may alter electronic properties but reduces chloride’s steric effects .
Benzylidene Benzothiazines
2-Benzylidene-6-nitro-4H-benzo[1,4]thiazin-3-one
- Core Structure : Lacks the sulfone and nitrile groups but includes a benzylidene moiety at position 2.
- Substituents: Position 6: Nitro (-NO2)
- Pharmacological Activity: Primarily exhibits antimicrobial and anticancer properties rather than K(ATP) modulation. Synthesized via Knoevenagel condensation, highlighting divergent synthetic pathways compared to sulfone-containing benzothiazines .
Data Tables
Table 1. Structural and Pharmacological Comparison of Key Analogues
Research Findings and Trends
- Substituent Impact: Position 3: Bulky groups (e.g., isopropylamino) enhance β-cell selectivity, while smaller groups (e.g., methyl) broaden activity . Position 4: Aryl groups (e.g., 3-isopropylphenyl) improve metabolic stability and tissue targeting compared to alkyl chains .
- Core Structure: Benzothiazines generally exhibit better pharmacokinetic profiles than thienothiadiazines, which suffer from rapid clearance .
- Synthetic Routes: Sulfone-containing benzothiazines are synthesized via cyclization of sulfonic acid derivatives, whereas benzylidene analogues require Knoevenagel condensation .
Biological Activity
6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiazine core with specific substitutions that influence its biological activity. The molecular formula is with a molecular weight of 430.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN2O3S |
| Molecular Weight | 430.9 g/mol |
| CAS Number | 1251593-13-1 |
Synthesis
The synthesis of benzothiazines generally involves the condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. For this compound, specific synthetic routes have been optimized to enhance yield and purity. The oxidative cyclization process is crucial for forming the benzothiazine ring system.
Antimicrobial Activity
Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. In particular, studies have reported that derivatives of benzothiazines demonstrate activity against various bacterial strains. For instance, the compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
Anticancer Activity
Benzothiazine derivatives have also been investigated for their anticancer potential. The compound's structural analogs have been shown to interfere with microtubule dynamics and inhibit cancer cell proliferation. In vitro studies revealed that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, such as MDA-MB-231 and A549 .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.35 ± 0.42 | Microtubule disruption |
| A549 | 0.13 ± 0.01 | Induction of apoptosis |
| HT-29 | 0.008 ± 0.001 | Inhibition of angiogenesis |
Case Studies
Several studies have focused on the biological activity of benzothiazines:
- Antimicrobial Efficacy : A study evaluated various benzothiazines for their antimicrobial properties using broth microdilution methods, demonstrating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanisms : Another research paper highlighted the ability of certain benzothiazines to induce G2/M phase cell cycle arrest through microtubule stabilization, leading to increased apoptosis in cancer cells .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 6-chloro-4-(3-isopropylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide?
Answer:
Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, a related benzothiadiazine derivative was synthesized via nucleophilic substitution followed by oxidation (e.g., using HO/AcOH) to introduce the 1,1-dioxide moiety . Characterization requires:
- Spectroscopy :
- Mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as seen in structurally related compounds .
Basic: How can researchers evaluate the preliminary biological activity of this compound?
Answer:
Initial screening should focus on target-specific assays :
- Enzyme inhibition assays : Use purified enzymes (e.g., kinases, proteases) with fluorogenic substrates. For example, a related benzothiadiazine showed activity in kinase inhibition assays at IC values <10 µM .
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols. Include controls for solvent effects.
- Physicochemical profiling : Measure solubility (via HPLC) and logP (shake-flask method) to assess drug-likeness.
Advanced: How do structural modifications (e.g., isopropylphenyl vs. methoxyphenyl substituents) influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents and comparative analysis:
- Substituent effects :
- Electron-donating groups (e.g., methoxy in methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide) enhance π-stacking but may reduce metabolic stability .
- Bulky groups (e.g., isopropylphenyl) improve target selectivity by occupying hydrophobic pockets, as inferred from docking studies on similar scaffolds .
- Methodology :
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from experimental variability. Mitigation strategies include:
- Standardized protocols :
- Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa cells).
- Control solvent concentrations (DMSO ≤0.1%).
- Orthogonal assays : Confirm enzyme inhibition with both fluorescence-based and radiometric assays.
- Purity validation : Employ HPLC (≥95% purity) and elemental analysis to exclude impurities as confounding factors .
Advanced: What computational approaches are optimal for studying this compound’s mechanism of action?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns trajectories (e.g., GROMACS) to assess stability of binding poses .
- Quantum mechanical (QM) calculations : Use DFT (B3LYP/6-31G*) to map electron density around the nitrile and sulfone groups, critical for hydrogen bonding .
- Pharmacophore modeling : Identify essential features (e.g., sulfone as a hydrogen bond acceptor) using tools like Schrödinger’s Phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
